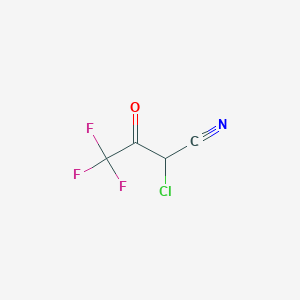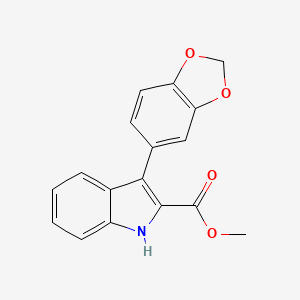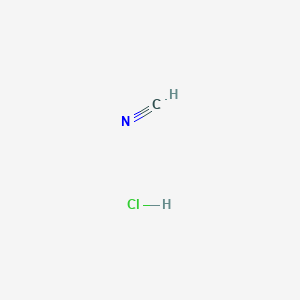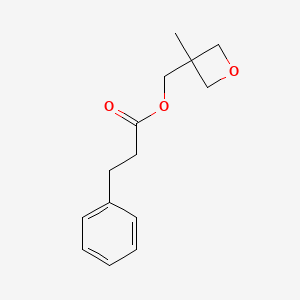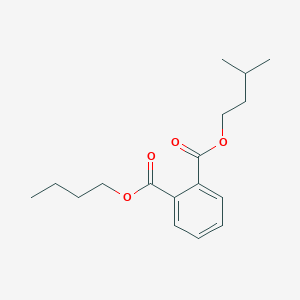
Phthalic acid, butyl 3-methylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic acid, butyl 3-methylbutyl ester is an organic compound with the molecular formula C17H22O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastic products . This compound is known for its role in various industrial applications, particularly in the production of flexible polyvinyl chloride (PVC) products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalic acid, butyl 3-methylbutyl ester can be synthesized through the esterification of phthalic anhydride with butyl 3-methylbutanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out at elevated temperatures, usually between 120°C to 150°C .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product . The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phthalic acid, butyl 3-methylbutyl ester undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: Phthalic acid and butyl 3-methylbutanol.
Oxidation: Phthalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phthalic acid, butyl 3-methylbutyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phthalic acid, butyl 3-methylbutyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and extensibility of the material . In biological systems, it may interact with hormone receptors, potentially leading to endocrine-disrupting effects . The exact molecular targets and pathways involved in these interactions are still under investigation .
Comparación Con Compuestos Similares
Phthalic acid, butyl 3-methylbutyl ester can be compared with other phthalate esters such as:
Di-n-butyl phthalate (DBP): Similar plasticizing properties but different alkyl chain structure.
Diethyl phthalate (DEP): Lower molecular weight and different applications.
Bis(2-ethylhexyl) phthalate (DEHP): Higher molecular weight and widely used as a plasticizer.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalate esters . Its specific alkyl chain configuration provides a balance between flexibility and durability, making it suitable for various industrial applications .
Propiedades
Número CAS |
144648-76-0 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-O-butyl 2-O-(3-methylbutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24O4/c1-4-5-11-20-16(18)14-8-6-7-9-15(14)17(19)21-12-10-13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
Clave InChI |
NYOZPEMTFVFJBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


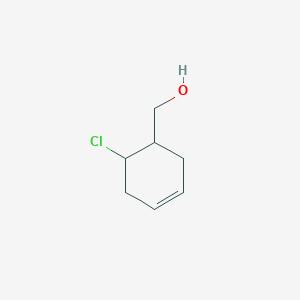


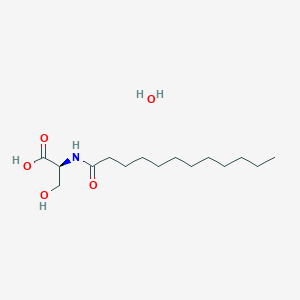
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)

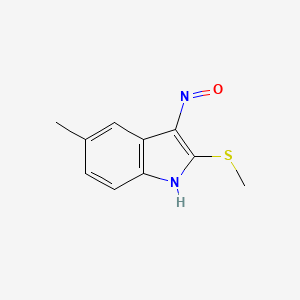
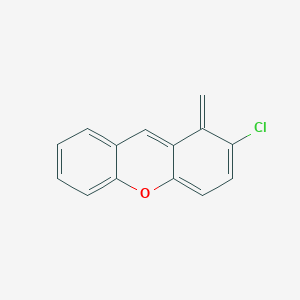
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

